molecular formula C8H14ClNO3 B2982636 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride CAS No. 2460755-71-7

5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride

Cat. No.: B2982636
CAS No.: 2460755-71-7
M. Wt: 207.65
InChI Key: QYEZFUULONDBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxa-8-azaspiro[35]nonane-9-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl It is a spiro compound, which means it contains a spiro-connected bicyclic structure

Scientific Research Applications

5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride has several applications in scientific research, including:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal considerations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways and processes. The exact mechanism may vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
  • 2-oxa-6-azaspiro[3.5]nonane

Uniqueness

5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications .

Properties

IUPAC Name

5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)6-8(2-1-3-8)12-5-4-9-6;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEZFUULONDBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(NCCO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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